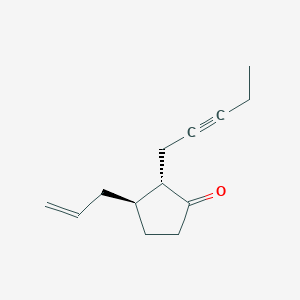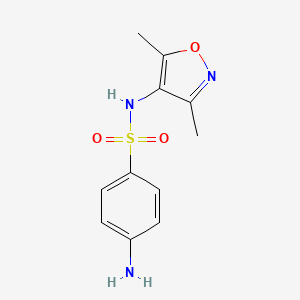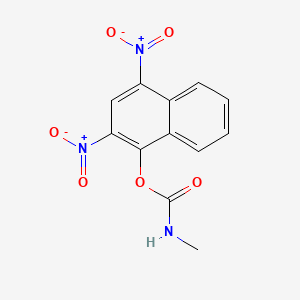![molecular formula C34H60Br2N4 B14506539 1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide CAS No. 64690-17-1](/img/structure/B14506539.png)
1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide is a synthetic organic compound known for its unique structure and properties It is characterized by a dodecane backbone with two pyridinium groups, each substituted with a hexylamino group, and is paired with two bromide ions
準備方法
The synthesis of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide typically involves a multi-step process. One common method includes the following steps:
Formation of the Dodecane Backbone: The dodecane backbone is synthesized through a series of reactions, starting with the appropriate dodecane precursor.
Substitution with Pyridinium Groups: The dodecane backbone is then reacted with pyridine derivatives to introduce the pyridinium groups.
Introduction of Hexylamino Groups: The pyridinium groups are further modified by introducing hexylamino groups through nucleophilic substitution reactions.
Formation of the Dibromide Salt: Finally, the compound is converted into its dibromide salt form by reacting with hydrobromic acid or another bromide source.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The hexylamino and pyridinium groups can undergo substitution reactions with various nucleophiles or electrophiles, leading to a wide range of derivatives.
Complexation: The compound can form complexes with metal ions, which can be used in catalysis or material science applications.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of new materials, such as polymers and surfactants, due to its amphiphilic nature.
作用機序
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide involves its interaction with molecular targets and pathways. The compound can interact with cell membranes, leading to changes in membrane permeability and potential disruption of cellular processes. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide can be compared with similar compounds such as:
1,1’-(1,12-Dodecanediyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one): This compound has a similar dodecane backbone but different functional groups, leading to distinct properties and applications.
1,12-Bis(maleimido)dodecane: This compound features maleimide groups instead of pyridinium and hexylamino groups, resulting in different reactivity and uses.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: This compound has benzimidazolium groups, which confer different chemical and biological properties.
The uniqueness of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide lies in its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
特性
CAS番号 |
64690-17-1 |
|---|---|
分子式 |
C34H60Br2N4 |
分子量 |
684.7 g/mol |
IUPAC名 |
N-hexyl-1-[12-[4-(hexylamino)pyridin-1-ium-1-yl]dodecyl]pyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C34H58N4.2BrH/c1-3-5-7-17-25-35-33-21-29-37(30-22-33)27-19-15-13-11-9-10-12-14-16-20-28-38-31-23-34(24-32-38)36-26-18-8-6-4-2;;/h21-24,29-32H,3-20,25-28H2,1-2H3;2*1H |
InChIキー |
QHDVJHZITNZETB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
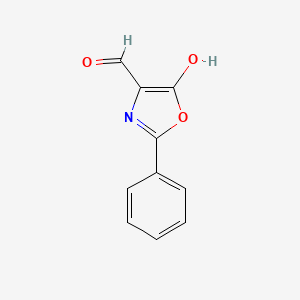
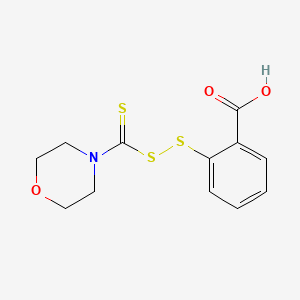
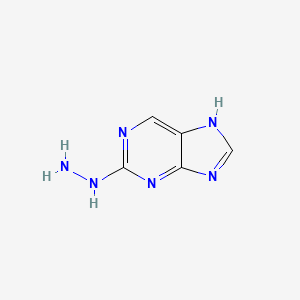

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
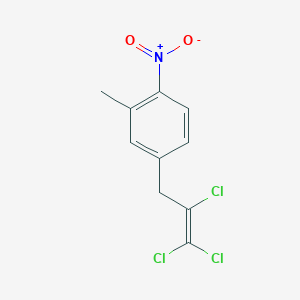
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)

